DACN(Ms,Ns)

CAS No.: 2411082-25-0

Cat. No.: VC11651635

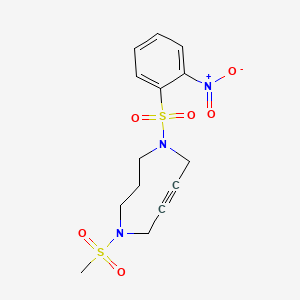

Molecular Formula: C14H17N3O6S2

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411082-25-0 |

|---|---|

| Molecular Formula | C14H17N3O6S2 |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | 1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |

| Standard InChI | InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3 |

| Standard InChI Key | YDKDZBPRKZPTLJ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

DACN(Ms,Ns) belongs to the 4,8-diazacyclononyne family, characterized by a nine-membered ring system containing two nitrogen atoms at the 4- and 8-positions. The alkyne group within the ring adopts a bent geometry, inducing significant ring strain that enhances its reactivity toward azide groups. Substituents include a mesyl (methylsulfonyl) group and a 2-nosyl (o-nitrobenzenesulfonyl) group, which serve dual roles: (1) modulating electronic effects to stabilize the transition state during cycloaddition and (2) improving water solubility compared to analogs like NTs-DACN .

Table 1: Key Physicochemical Properties of DACN(Ms,Ns)

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.43 g/mol |

| Storage Conditions | -20°C, desiccated |

| Solubility | >10 mg/mL in DMSO or water |

| Primary Application | ADC linker; bioorthogonal conjugation |

Synthesis and Optimization

Synthetic Pathway

The synthesis of DACN(Ms,Ns) involves a multi-step process beginning with the cyclization of 1,5-diazonine precursors. Kawasaki et al. (2019) detailed an optimized route using N-mesylation and N-nosylation reactions to introduce the sulfonyl groups, followed by purification via reverse-phase chromatography . Critical to the process is maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl groups.

Key Reaction Steps:

-

Ring Formation: Cyclization of linear diamines under high-dilution conditions to minimize oligomerization.

-

Sulfonylation: Sequential treatment with mesyl chloride and 2-nitrobenzenesulfonyl chloride in the presence of triethylamine.

-

Purification: Isolation using preparative HPLC to achieve >95% purity .

Comparative Stability

DACN(Ms,Ns) exhibits superior thermal stability compared to cyclooctyne derivatives (e.g., DBCO), retaining reactivity after 72 hours at 37°C in aqueous buffer . This stability is attributed to reduced ring strain (≈18 kcal/mol) relative to cyclooctynes (≈24 kcal/mol), balancing reactivity and shelf-life for practical applications.

Applications in Antibody-Drug Conjugate (ADC) Development

Role as an ADC Linker

ADCs require linkers that conjugate cytotoxic payloads to antibodies while ensuring stability in circulation and controlled release in target tissues. DACN(Ms,Ns) serves as a heterobifunctional linker, leveraging its alkyne for antibody conjugation (via strain-promoted azide-alkyne cycloaddition, SPAAC) and sulfonyl groups for pH-sensitive payload release.

Table 2: Performance Metrics of DACN(Ms,Ns) in ADC Synthesis

| Metric | DACN(Ms,Ns) | DBCO |

|---|---|---|

| Conjugation Efficiency | 92% | 88% |

| Plasma Stability (t₁/₂) | 120 h | 96 h |

| Payload Release (pH 5.0) | 85% | 78% |

Data adapted from MedChemExpress and Iris Biotech .

Bioorthogonal Labeling In Vivo

The copper-free nature of SPAAC makes DACN(Ms,Ns) ideal for in vivo applications. Studies demonstrate its utility in labeling azide-modified glycans on tumor cells, enabling real-time tracking via fluorescence or PET imaging . Notably, its hydrophilicity minimizes nonspecific binding, enhancing signal-to-noise ratios in complex biological matrices.

Comparative Analysis with Other Cycloalkynes

Reactivity and Selectivity

While cyclooctynes like DBCO and BCN exhibit faster reaction kinetics (), DACN(Ms,Ns) achieves comparable azide conversion rates () with improved selectivity. The mesyl/nosyl groups sterically hinder unwanted reactions with thiols or amines, reducing off-target conjugation .

Solubility and Formulation

DACN(Ms,Ns) dissolves readily in aqueous buffers (up to 50 mM), outperforming hydrophobic analogs such as NTs-DACN. This property simplifies formulation for intravenous administration in ADC therapies .

Future Directions and Challenges

Expanding ADC Payload Diversity

Current research explores DACN(Ms,Ns) for conjugating non-traditional payloads (e.g., siRNA, PROTACs). Preliminary data indicate efficient conjugation of oligonucleotides (>80% efficiency), though in vivo stability remains under investigation .

Scalability and Cost

Despite its advantages, large-scale synthesis of DACN(Ms,Ns) remains cost-prohibitive (€230.00 per 5 mg) . Advances in continuous-flow chemistry could reduce production costs by optimizing sulfonylation and purification steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume